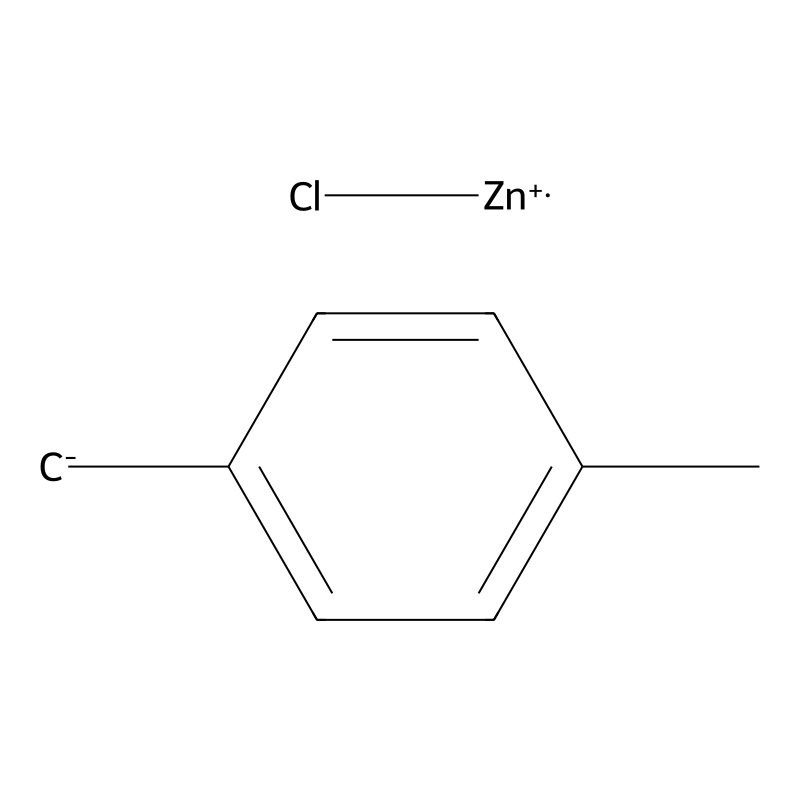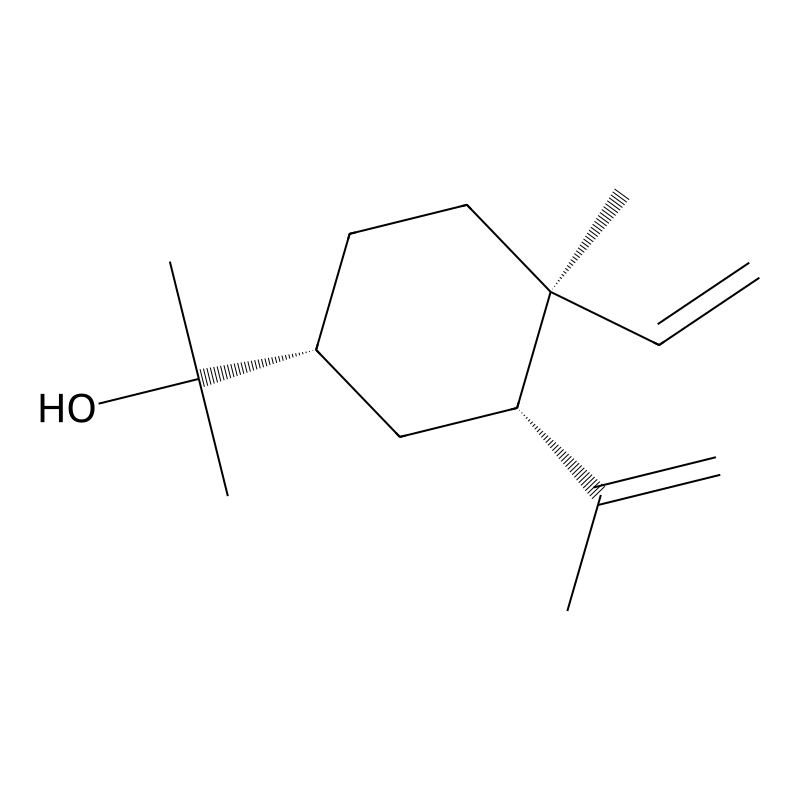4-Methylbenzylzinc chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Methylbenzylzinc chloride is an organozinc compound characterized by the molecular formula . It is utilized primarily in organic synthesis as a versatile reagent for various chemical transformations. This compound is notable for its reactivity, making it a valuable tool in organometallic chemistry, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions and transmetalation processes.
- 4-Methylbenzylzinc chloride is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air or moisture [].
- It is also classified as a hazardous material due to its reactivity with water and other protic solvents [].
- Because of these hazards, detailed safety protocols are essential for handling this compound. These protocols typically involve working under inert atmosphere and using anhydrous solvents.
- Nucleophilic Substitution Reactions: This compound can react with electrophiles to generate new carbon-carbon bonds. Common electrophiles include alkyl halides and acyl chlorides, typically under anhydrous conditions to prevent hydrolysis.
- Transmetalation Reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions like the Negishi coupling.
- Addition Reactions: The compound can add to carbonyl compounds (aldehydes and ketones) to form alcohols. These reactions are usually performed at low temperatures to control reactivity.
Major Products Formed- From Nucleophilic Substitution: The primary products are substituted aromatic compounds.
- From Transmetalation: The main products are biaryl compounds or other coupled products.
- From Addition Reactions: The resulting products are secondary or tertiary alcohols, depending on the carbonyl substrates used.
4-Methylbenzylzinc chloride is typically synthesized through the reaction of 4-methylbenzyl chloride with zinc in an appropriate solvent, such as tetrahydrofuran (THF). The reaction proceeds as follows:
This reaction is generally conducted under inert atmospheric conditions to prevent oxidation and moisture interference. The resulting compound is often used as a solution in THF for ease of handling and application.
4-Methylbenzylzinc chloride has a wide range of applications in scientific research and industry:
- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules, including pharmaceuticals and natural products.
- Material Science: The compound is employed in preparing functional materials such as polymers and nanomaterials.
- Catalysis: It acts as a precursor for catalysts used in various chemical transformations.
- Medicinal Chemistry: It is utilized in synthesizing biologically active compounds and drug candidates.
Similar Compounds- Benzylzinc Chloride: Similar structure but lacks the methyl group on the aromatic ring.
- Phenylzinc Chloride: Contains a phenyl group instead of a benzyl group.
- 4-Methylphenylzinc Chloride: Similar structure but with zinc directly attached to the aromatic ring.
Uniqueness
4-Methylbenzylzinc chloride's uniqueness lies in the presence of the methyl group on the aromatic ring. This structural feature can significantly influence its reactivity and selectivity in








